molecular formula C18H32O2 B1202527 9-Octadecynoic acid CAS No. 506-24-1

9-Octadecynoic acid

Cat. No. B1202527
CAS RN: 506-24-1
M. Wt: 280.4 g/mol
InChI Key: RGTIBVZDHOMOKC-UHFFFAOYSA-N
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Description

9-Octadecynoic acid, also known as Stearolic acid, is an organic compound with the formula C18H32O2 . It is used as an important organic intermediate in the agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The molecular structure of 9-Octadecynoic acid consists of 18 carbon atoms, 32 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,11-17H2,1H3, (H,19,20) .


Physical And Chemical Properties Analysis

9-Octadecynoic acid has a molecular weight of 280.4455 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I searched.

Scientific Research Applications

Antimicrobial Applications

9-Octadecynoic acid: has been identified as a component in the essential oil of the Damask rose . This compound contributes to the oil’s antimicrobial effectiveness against a range of microorganisms causing human diseases and food spoilage . The essential oil, which includes 9-Octadecynoic acid, shows significant inhibition and lethal effects against Candida albicans , comparable to the antibiotic nystatin .

Photocatalysis in Chemical Synthesis

Research has explored the use of 9-Octadecynoic acid in photocatalyzed cis-trans isomerization processes. This application is crucial in the production of healthier fatty acids, as it helps to restrain the formation of trans fatty acids, which have deleterious effects on human health . The study provides insights into the photocatalytic isomerization of unsaturated fatty acids, which is significant for both medicinal chemistry and food science .

Organic Synthesis Intermediate

As an organic intermediate, 9-Octadecynoic acid finds applications in the synthesis of various compounds in the agrochemical , pharmaceutical , and dyestuff fields . Its role as a building block in organic synthesis underlines its versatility and importance in industrial chemistry.

Material Science

In material science, Stearolic acid is used to modify the microstructure and properties of metal matrix composites. For instance, it has been used in the preparation of (Ti2AlC + Al2O3)p/TiAl composites by affecting the ball-milling process. This leads to improved mechanical properties of the TiAl matrix, showcasing the compound’s potential in enhancing the performance of advanced materials .

Biosynthesis of Natural Products

Stearolic acid: is part of the biosynthesis of alkyne-containing natural products. These products are important molecules widely distributed in microbes and plants and have applications in medicinal chemistry, organic synthesis, and material science. The study of these biosynthetic pathways can lead to the production of alkyne-tagged compounds with potential pharmaceutical and industrial applications .

Nutraceuticals and Cosmetics

The unique properties of 9-Octadecynoic acid make it a candidate for applications in the nutraceutical and cosmetics industries. Its presence in natural products and its potential bioactivity can be leveraged to develop new formulations for health supplements and skincare products .

Safety And Hazards

According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 9-Octadecynoic acid . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

octadec-9-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,11-17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTIBVZDHOMOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198647
Record name 9-Stearolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Octadecynoic acid

CAS RN

506-24-1
Record name 9-Octadecynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Stearolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Stearolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadec-9-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEAROLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9KFA3WKU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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